4-Methyl-2-(tributylstannyl)pyrimidine
Description
Properties
IUPAC Name |
tributyl-(4-methylpyrimidin-2-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2.3C4H9.Sn/c1-5-2-3-6-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPKKIUXXDKMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447763-68-9 | |
| Record name | 4-methyl-2-(tributylstannyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Preparation of 4 Methyl 2 Tributylstannyl Pyrimidine
Strategic Approaches to C-Sn Bond Formation in Pyrimidine (B1678525) Systems
The formation of a carbon-tin (C-Sn) bond on a pyrimidine ring is a key transformation for accessing a range of functionalized heterocyclic compounds. The two predominant strategies leverage either the reactivity of a pre-existing carbon-halogen bond or the activation of a carbon-hydrogen bond through metalation.
Direct Stannylation of Halogenated Pyrimidines
The direct introduction of a tributylstannyl group onto a pyrimidine ring can be effectively achieved by starting with a halogenated pyrimidine, most commonly a chloro- or bromo-substituted derivative. This approach relies on transition-metal-catalyzed cross-coupling chemistry, with palladium-based systems being the most extensively studied and applied.
The Stille coupling reaction is a cornerstone of this synthetic strategy. It involves the reaction of an organostannane with an organic halide in the presence of a palladium catalyst. For the synthesis of 4-Methyl-2-(tributylstannyl)pyrimidine, the logical precursors are 2-halo-4-methylpyrimidine and a tin-containing reagent, typically hexabutylditin ((Bu₃Sn)₂).
The reaction proceeds via a catalytic cycle that begins with the oxidative addition of the 2-halo-4-methylpyrimidine to a Pd(0) species. This is followed by transmetalation with hexabutylditin, where a tributylstannyl group is transferred to the palladium center. The final step is a reductive elimination that yields the desired this compound and regenerates the Pd(0) catalyst.
A representative reaction is the coupling of 2-chloro-4-methylpyrimidine (B15830) with hexabutylditin. The regioselectivity of this reaction is a critical consideration. In dihalopyrimidines, the 4-position is generally more susceptible to nucleophilic substitution and palladium-catalyzed coupling. Consequently, starting with 2-chloro-4-methylpyrimidine ensures that the stannylation occurs selectively at the 2-position.
| Precursor | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 2-Chloro-4-methylpyrimidine | Hexabutylditin | Pd(PPh₃)₄ | Toluene | 110 | 75-85 |
| 2-Bromo-4-methylpyrimidine | Hexabutylditin | PdCl₂(PPh₃)₂ | Dioxane | 100 | 80-90 |
This is an interactive data table based on typical conditions reported for similar Stille coupling reactions.
While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] are commonly employed catalysts, the efficiency of the Stille coupling can be significantly influenced by the choice of both the palladium source and the ancillary ligands. The electronic and steric properties of the ligands can modulate the reactivity of the palladium center, affecting the rates of oxidative addition, transmetalation, and reductive elimination.
| Catalyst | Ligand | Additive | Solvent | Benefit |
| Pd₂(dba)₃ | P(t-Bu)₃ | None | THF | Increased reaction rate |
| Pd(OAc)₂ | SPhos | CsF | Dioxane | Improved yields with challenging substrates |
This is an interactive data table illustrating the impact of different catalytic components.
Metalation-Quenching Routes for this compound Synthesis
An alternative to the cross-coupling approach is the deprotonation of 4-methylpyrimidine (B18481) at the 2-position to form an organometallic intermediate, which is then quenched with an electrophilic tin species like tributyltin chloride (Bu₃SnCl). This method hinges on the regioselective metalation of the pyrimidine ring.
Organolithium reagents, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), are commonly used for the deprotonation of heterocycles. The acidity of the C-H bonds on the pyrimidine ring dictates the site of metalation. In 4-methylpyrimidine, the C-2 position is the most acidic due to the electron-withdrawing effect of the two adjacent nitrogen atoms.
The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. Upon addition of the organolithium reagent, the 2-lithiated intermediate is formed. Subsequent addition of tributyltin chloride to the reaction mixture results in the formation of the desired C-Sn bond.
The efficiency and regioselectivity of the metalation reaction are highly dependent on the reaction conditions. The choice of solvent is critical; ethereal solvents like THF or diethyl ether are preferred as they can solvate the lithium cation, increasing the reactivity of the organolithium base.
Temperature control is paramount. Low temperatures, typically -78 °C, are necessary to ensure the stability of the lithiated pyrimidine intermediate and to prevent competing reactions, such as nucleophilic addition of the organolithium reagent to the pyrimidine ring or metalation at the methyl group. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can sometimes enhance the rate and selectivity of lithiation by complexing with the lithium cation and breaking up organolithium aggregates.
| Base | Solvent | Temperature (°C) | Additive | Outcome |
| n-BuLi | THF | -78 | None | Regioselective lithiation at C-2 |
| LDA | THF/Heptane | -78 | TMEDA | Increased rate and selectivity |
This is an interactive data table summarizing the key parameters for the metalation-quenching route.
Precursor Synthesis and Functionalization of 4-Methylpyrimidine Building Blocks
The successful synthesis of the target compound hinges on the efficient preparation of its key precursors: a halogenated 4-methylpyrimidine and a reactive tributyltin species.
Preparation of Halogenated 4-Methylpyrimidine Reactants
The most common precursors for the introduction of the organostannyl group via Stille coupling are halogenated heterocycles. For the synthesis of this compound, a 2-halo-4-methylpyrimidine, typically 2-chloro-4-methylpyrimidine, is the required electrophile.
Several methods exist for the synthesis of 2-chloro-4-methylpyrimidine. One established route involves the reductive dehalogenation of 2,6-dichloro-4-methylpyrimidine. In a typical procedure, a slurry of 2,6-dichloro-4-methylpyrimidine is treated with zinc powder and a catalytic amount of iodine in an ethanol-water mixture. The reaction is heated to reflux, and upon completion, the product is isolated by extraction and purified by column chromatography to yield 2-chloro-4-methylpyrimidine. chemicalbook.com
Another approach starts from 2,4-dichloropyrimidine, which undergoes a regioselective cross-coupling reaction with a Grignard reagent, such as methylmagnesium chloride (MeMgCl), in the presence of an iron catalyst like iron(III) acetylacetonate (B107027) (Fe(acac)3). guidechem.com This method selectively replaces the chlorine atom at the more reactive 4-position with a methyl group.
Additionally, chlorination of corresponding hydroxypyrimidines using reagents like phosphorus oxychloride (POCl3) is a general and widely used method for producing chloropyrimidines. guidechem.comalkalimetals.com For instance, 4-methylpyrimidin-2-ol can be converted to 2-chloro-4-methylpyrimidine by treatment with POCl3.
| Precursor | Reagents | Conditions | Yield | Reference |
| 2,6-dichloro-4-methylpyrimidine | Zn, I2 | EtOH/H2O, Reflux | 53% | chemicalbook.com |
| 2,4-dichloropyrimidine | MeMgCl, Fe(acac)3 | THF, 0°C | 50% | guidechem.com |
| 4-methylpyrimidin-2-ol | POCl3 | Heat | N/A | guidechem.comalkalimetals.com |
Methods for Generating and Handling Tributyltin Halides
Tributyltin chloride ((C4H9)3SnCl) is a key precursor for generating the nucleophilic organotin reagent required for the Stille reaction. It is a colorless liquid soluble in most organic solvents. wikipedia.org A standard industrial preparation involves a redistribution reaction where tin(IV) chloride (stannic chloride) is heated with an excess of tetrabutyltin. wikipedia.org
3 (C4H9)4Sn + SnCl4 → 4 (C4H9)3SnCl
Alternatively, tributyltin chloride can be synthesized via a Grignard reaction. Butylmagnesium chloride or bromide is added to a solution of stannic chloride in an appropriate solvent like benzene (B151609) or ether. google.com The resulting mixture of butyltin chlorides can then be treated to enrich the tributyltin chloride fraction. google.com
Tributyltin halides are precursors to other essential tin reagents, such as hexabutylditin and tributyltin hydride. Hexabutylditin ((Bu3Sn)2), often used directly in Stille couplings, can be prepared by heating a mixture of tributyltin hydride and bis(tributyltin)oxide (B142050) at high temperatures (e.g., 200°C) under an inert atmosphere, affording the product in excellent yield after distillation. tandfonline.comtandfonline.comresearchgate.net It can also be formed by the reaction of tributyltin chloride with reducing metals like sodium or magnesium. chemicalbook.comguidechem.com
Due to the toxicity of organotin compounds, they must be handled with appropriate safety precautions in a well-ventilated fume hood, using personal protective equipment to avoid inhalation, ingestion, and skin contact.
Optimization and Scale-Up Considerations in this compound Synthesis
The core of the synthesis is the palladium-catalyzed Stille cross-coupling reaction between 2-chloro-4-methylpyrimidine and an organotin reagent like hexabutylditin. wikipedia.orgorganic-chemistry.org
2-Cl-4-Me-Pyrimidine + (Bu3Sn)2 --(Pd catalyst)--> 4-Me-2-(SnBu3)-Pyrimidine + Bu3SnCl
Reaction Conditions for Maximizing Yield and Purity
The efficiency of the Stille coupling is highly dependent on several factors, including the choice of catalyst, ligands, solvent, and temperature.
Catalyst: Palladium(0) complexes are the active catalysts. Common choices include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or catalysts generated in situ from a palladium(II) source like palladium(II) acetate (B1210297) (Pd(OAc)2) or dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh3)2Cl2). scispace.comlibretexts.org
Ligands: Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh3), are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
Solvent: Aprotic polar solvents are generally used to facilitate the reaction. Dimethylformamide (DMF) is a common choice for couplings involving halopyrimidines. scispace.comnrochemistry.com
Temperature: The reaction often requires heating, with temperatures typically ranging from 80°C to 120°C to ensure a reasonable reaction rate. scispace.com
Additives: In some cases, additives like copper(I) salts (e.g., CuI) or lithium chloride (LiCl) can accelerate the transmetalation step and improve yields. organic-chemistry.orgnrochemistry.com
For halopyrimidines, the reactivity of the halogen is a key consideration. The reactivity order is generally I > Br > Cl. Furthermore, the position of the halogen on the pyrimidine ring affects its reactivity, with halogens at the activated 2- and 4-positions being more readily displaced than those at the 5-position. scispace.com In di- or tri-halogenated pyrimidines, this difference in reactivity allows for regioselective coupling. scispace.com
| Parameter | Typical Reagents/Conditions | Rationale | Reference |
| Halogenated Pyrimidine | 2-Chloro-4-methylpyrimidine | Activated position for coupling | scispace.com |
| Organotin Reagent | Hexabutylditin ((Bu3Sn)2) | Source of the tributylstannyl group | tandfonline.comtandfonline.com |
| Catalyst | Pd(PPh3)4, Pd(OAc)2, Pd(dppf)Cl2 | Efficient for C-C bond formation | organic-chemistry.orgnrochemistry.com |
| Solvent | DMF, THF, Toluene | Aprotic, polar or nonpolar | scispace.comnrochemistry.com |
| Temperature | 40°C - 120°C | To overcome activation energy | scispace.comnrochemistry.com |
| Additives | CuI, LiCl | May enhance reaction rate | organic-chemistry.orgnrochemistry.com |
Isolation and Characterization Techniques for Organostannyl Pyrimidines
A significant challenge in syntheses involving organotin reagents is the removal of tin-containing byproducts, such as tributyltin chloride, from the final product. nrochemistry.com Several methods have been developed for this purpose. A common laboratory workup involves quenching the reaction mixture and washing it with an aqueous solution of potassium fluoride (B91410) (KF). This precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration. orgsyn.org
The crude product is then typically purified using column chromatography. While organostannanes are generally stable enough for chromatography on silica (B1680970) gel, specialized techniques can improve purification. orgsyn.org Using silica gel treated with a base like triethylamine (B128534) or potassium carbonate can help in the efficient removal of residual tin halides. sdlookchem.comresearchgate.net Ion-exchange chromatography has also been employed for the separation of different organotin species. researchgate.net
Once isolated, the structure and purity of this compound are confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary tool for structural elucidation.
1H NMR provides information on the proton environment, confirming the presence of the methyl and tributyl groups and the protons on the pyrimidine ring.
13C NMR is used to identify all unique carbon atoms in the molecule. bohrium.com
119Sn NMR is particularly diagnostic for organotin compounds, with the chemical shift providing information about the coordination environment of the tin atom. bohrium.comrsc.org
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition of the compound.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the final product. GC is often preferred for its high resolution, though it may require derivatization of the organotin compounds. cdc.govchromatographytoday.com
Reactivity and Mechanistic Investigations of 4 Methyl 2 Tributylstannyl Pyrimidine
Fundamental Reactivity of the Tributylstannyl Moiety on a Pyrimidine (B1678525) Core
The reactivity of 4-methyl-2-(tributylstannyl)pyrimidine is primarily dictated by the nature of the carbon-tin (C-Sn) bond and the electronic properties of the pyrimidine ring. The tributylstannyl group is attached at the C2 position of the 4-methylpyrimidine (B18481) core. The pyrimidine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency influences the C-Sn bond at the C2 position, making the pyrimidine ring a relatively poor nucleophilic partner in cross-coupling reactions compared to more electron-rich aromatic systems.
The C-Sn bond is covalent and has low polarity. Organotin reagents like this compound are known for their stability towards air and moisture, which allows for ease of handling and purification. orgsyn.org The key reaction involving the tributylstannyl moiety is transmetalation, a fundamental step in the Stille coupling catalytic cycle, where the pyrimidinyl group is transferred from the tin atom to the palladium center. wikipedia.org The efficiency of this transfer is influenced by the electronic nature of the pyrimidine ring. While the tributyl groups are considered "non-transferable" ligands in the Stille reaction, the 4-methyl-2-pyrimidinyl group is the intended transferable group. nih.gov
Palladium-Catalyzed Cross-Coupling Chemistry of this compound
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of C-C bonds. orgsyn.org The Stille reaction, in particular, has been widely utilized for the synthesis of complex molecules, including biaryls and other conjugated systems. orgsyn.org
The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org For this compound, this reaction enables the introduction of various organic substituents at the 2-position of the pyrimidine ring.
This compound can be coupled with a wide array of sp2-hybridized carbon electrophiles. libretexts.org These include aryl, heteroaryl, and vinyl halides (I, Br) and pseudohalides such as triflates (OTf). wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and often requires an additive like lithium chloride or a copper(I) co-catalyst to facilitate the reaction. lookchem.comresearchgate.net
The versatility of the Stille coupling allows for the synthesis of a diverse range of 2-substituted-4-methylpyrimidines. For instance, coupling with aryl bromides or iodides yields 2-aryl-4-methylpyrimidines, which are important scaffolds in medicinal chemistry. Similarly, reactions with heteroaryl halides provide access to biheteroaryl compounds. The coupling with vinyl halides or triflates offers a route to 2-vinyl-4-methylpyrimidines, which can serve as building blocks for further synthetic transformations. lookchem.comresearchgate.net
| Electrophile | Catalyst System | Product | Typical Yield Range |
|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₄ | 4-Methyl-2-phenylpyrimidine | Good to Excellent |
| 4-Bromoanisole | Pd₂(dba)₃ / P(t-Bu)₃ | 2-(4-Methoxyphenyl)-4-methylpyrimidine | Good |
| 2-Bromothiophene | Pd(PPh₃)₄ / CuI | 4-Methyl-2-(thiophen-2-yl)pyrimidine | Moderate to Good |
| (E)-1-Iodo-2-phenylethene | Pd(PPh₃)₄ | (E)-4-Methyl-2-(2-phenylethenyl)pyrimidine | Good |
| Cyclohex-1-en-1-yl trifluoromethanesulfonate | Pd(PPh₃)₄ / LiCl | 2-(Cyclohex-1-en-1-yl)-4-methylpyrimidine | Good |
The scope of the Stille reaction with this compound is broad, tolerating a wide variety of functional groups on the electrophilic coupling partner. orgsyn.org Functional groups such as esters, ketones, nitriles, and amides are generally well-tolerated. nih.gov This functional group compatibility is a significant advantage of the Stille coupling. orgsyn.org
However, there are some limitations. Steric hindrance on either the organostannane or the electrophile can significantly decrease the reaction rate and yield. libretexts.org For example, aryl halides with bulky ortho-substituents may react sluggishly. scispace.com The electronic nature of the electrophile also plays a role. Electron-deficient aryl halides are generally more reactive towards oxidative addition, while electron-rich ones may require more forcing conditions. nih.gov
With respect to the organostannane, the electron-deficient nature of the pyrimidine ring can make it a less reactive nucleophile compared to electron-rich heteroaryl or aryl stannanes. In some cases, this can lead to slower reaction rates or the need for additives like copper(I) salts to promote the transmetalation step. organic-chemistry.org Another common side reaction in Stille couplings is the homocoupling of the organostannane reagent, though this can often be minimized by optimizing reaction conditions. wikipedia.org
The catalytic cycle of the Stille reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The active catalyst is a 14-electron Pd(0) species, which is typically generated in situ from a Pd(0) or Pd(II) precatalyst. libretexts.org
The cycle begins with the oxidative addition of the organic electrophile (R-X) to the Pd(0) center, forming a 16-electron Pd(II) complex. This is followed by transmetalation, where the 4-methyl-2-pyrimidinyl group from the organostannane replaces the halide or pseudohalide on the palladium complex. The final step is reductive elimination, which forms the new C-C bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org
Oxidative addition is a crucial and often rate-determining step in the Stille coupling catalytic cycle. uvic.ca In this step, the low-valent palladium(0) complex reacts with the organic electrophile (Ar-X, HetAr-X, or Vinyl-X) to form a square planar palladium(II) intermediate. libretexts.org The palladium center formally loses two electrons, increasing its oxidation state from 0 to +2, while the organic electrophile is cleaved and its fragments add to the metal.
The rate of oxidative addition is highly dependent on the nature of the electrophile. The reactivity of the leaving group (X) generally follows the trend I > Br > OTf >> Cl. uvic.ca For this reason, aryl and vinyl iodides and bromides are the most commonly used electrophiles. libretexts.org Aryl chlorides are less reactive and often require more active catalysts with bulky, electron-rich phosphine (B1218219) ligands to undergo oxidative addition efficiently. orgsyn.org
The mechanism of oxidative addition is believed to proceed through a concerted, three-centered transition state for most sp²-hybridized electrophiles. uwindsor.ca The initial product of this addition is a cis-complex, which may then rapidly isomerize to the more thermodynamically stable trans-isomer. uwindsor.ca This trans-complex is the species that typically proceeds to the subsequent transmetalation step in the catalytic cycle. uwindsor.ca The electronic properties of the aryl halide also influence the rate; electron-withdrawing groups on the aromatic ring can accelerate the oxidative addition, while electron-donating groups can slow it down. nih.gov
Detailed Mechanistic Pathways of Palladium-Catalyzed Stille Reactions with Organostannyl Pyrimidines
Transmetalation Process Involving the Pyrimidine-Tin Bond
The transmetalation step is a critical phase in the catalytic cycle of the Stille cross-coupling reaction, involving the transfer of an organic group from the organotin compound to the palladium(II) center. In the case of this compound, this process involves the transfer of the 4-methylpyrimidin-2-yl group to a palladium(II) complex, which is typically formed via the oxidative addition of an organic halide to a palladium(0) species. wikipedia.org This step is often the rate-determining step of the entire catalytic cycle. mdma.chpsu.edu
The mechanism of transmetalation can vary depending on the substrates and reaction conditions, but it is generally believed to proceed through an associative mechanism. wikipedia.org The process is thought to initiate with the coordination of the organostannane to the palladium(II) intermediate. For heteroaromatic stannanes like this compound, the reaction proceeds via a cyclic transition state where the halide (or other leaving group) on the palladium center is replaced by the pyrimidine group from the tin reagent. mdma.ch This exchange forms a new palladium-carbon bond and a tin-halide byproduct. wikipedia.org
Kinetic studies on similar systems suggest that the addition of neutral ligands, such as phosphines, can retard the rate of coupling, indicating that ligand dissociation from the palladium(II) complex is a key prerequisite for the transmetalation to occur. mdma.ch The reaction is proposed to follow an SE2(cyclic) mechanism, leading to a bridged intermediate. From this intermediate, the elimination of tributyltin halide yields a three-coordinate species, cis-[PdR¹R²L], which positions the two organic partners for the subsequent reductive elimination step. mdma.ch The relative rates of transfer for groups attached to tin generally follow the order: alkynyl > alkenyl > aryl > allyl ~ benzyl (B1604629) >> alkyl. psu.edu As the 4-methylpyrimidin-2-yl group is an sp²-hybridized aryl moiety, its transfer is generally efficient. wikipedia.org
Reductive Elimination for C-C Bond Formation
Reductive elimination is the final, product-forming step in the Stille reaction's catalytic cycle. wikipedia.org In this stage, the two organic groups coupled to the palladium(II) center—the 4-methylpyrimidin-2-yl group and the group from the organic halide—are joined together to form a new carbon-carbon bond. Simultaneously, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.org
For reductive elimination to occur, the two organic ligands must be in a cis orientation to each other on the square planar palladium complex. youtube.com If the intermediate formed after transmetalation has a trans geometry, a trans-to-cis isomerization must take place before the C-C bond can form. libretexts.org The elimination itself is generally considered to be a concerted process. youtube.com
The rate of reductive elimination can be influenced by several factors, including the nature of the ligands on the palladium catalyst. The presence of bulky ligands can accelerate this step by inducing steric repulsion, which forces the two organic groups closer together and decreases the angle between them, thereby facilitating bond formation. wikipedia.org The electronic properties of the coupled groups also play a role; electron-withdrawing groups on the palladium-bound aryl ring can accelerate the reductive elimination process. acs.org This step typically proceeds with retention of configuration for sp²-hybridized substrates, which is critical for stereochemical control in complex molecule synthesis. harvard.edu
Impact of Ligand Design and Catalyst Loading on Cross-Coupling Efficiency and Selectivity
The efficiency and selectivity of the Stille cross-coupling reaction involving this compound are profoundly influenced by ligand design and catalyst loading. The choice of ligand coordinated to the palladium center can affect every step of the catalytic cycle, from oxidative addition to the rate-limiting transmetalation and final reductive elimination. wikipedia.org
Ligand Design: Sterically hindered and electron-rich ligands, such as bulky biarylphosphines (e.g., JackiePhos) or tri(tert-butyl)phosphine, typically accelerate the oxidative addition step. nih.gov However, the transmetalation step, often the slowest in the cycle, is hindered by very bulky ligands that prevent the coordination of the organostannane. researchgate.net Conversely, very small ligands can lead to the formation of overly stable intermediates that are slow to react further. researchgate.net Therefore, a balance is required. Ligands like triphenylphosphine (B44618) (PPh₃) or triphenylarsine (B46628) (AsPh₃) often provide a good compromise, facilitating both the oxidative addition and the transmetalation steps. mdma.chresearchgate.net For challenging substrates, such as heteroaromatic electrophiles, specialized ligands may be necessary to achieve high yields and prevent side reactions. nih.gov
Catalyst Loading: The amount of palladium catalyst used (catalyst loading) is a critical parameter for balancing reaction efficiency, cost, and product purity. While higher catalyst loadings can increase reaction rates, they also lead to higher costs and potentially greater levels of palladium contamination in the final product. Typical catalyst loadings for Stille reactions range from 1-5 mol %. msu.edu In some optimized systems, particularly for industrial applications or with highly active catalyst systems, loadings can be reduced to well below 1 mol %. However, with less reactive substrates, higher loadings may be required to drive the reaction to completion in a reasonable timeframe.
| Parameter | Effect on Stille Coupling | Example Ligands/Conditions |
| Ligand Steric Bulk | A balance is crucial. Very bulky ligands hinder transmetalation, while small ligands can form overly stable intermediates. researchgate.net | PPh₃ (balanced), P(tBu)₃ (bulky), PMe₃ (small) researchgate.net |
| Ligand Electronics | Electron-donating ligands favor oxidative addition. Electron-withdrawing ligands can favor transmetalation and reductive elimination. wikipedia.org | PCy₃ (electron-rich), P(furyl)₃ (less coordinating) wikipedia.org |
| Catalyst Loading | Affects reaction rate, cost, and product purity. | Typically 1-5 mol %; can be lower for highly active systems. msu.edu |
Other Organometallic Coupling Reactions Involving this compound
Copper-Mediated Cross-Couplings with Organic Iodides
While palladium is the quintessential catalyst for the Stille reaction, copper salts can also mediate or co-catalyze cross-coupling reactions involving organostannanes like this compound and organic iodides. The addition of copper(I) salts, particularly copper(I) iodide (CuI), as a co-catalyst in palladium-catalyzed Stille reactions is a well-established strategy to accelerate the rate-limiting transmetalation step. harvard.eduorganic-chemistry.org The precise role of the copper co-catalyst is believed to involve scavenging free phosphine ligands from the palladium center, which would otherwise inhibit the reaction. harvard.edu
In some cases, copper can act as the primary catalyst in a "palladium-free" Stille-type coupling. nih.gov These reactions often utilize stoichiometric or catalytic amounts of a copper(I) salt, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which is soluble and effective for coupling challenging substrates like heteroaryl iodides. nih.gov Copper-catalyzed couplings are particularly useful for forming carbon-sulfur bonds by reacting aryl iodides with thiols, but they have also been successfully applied to C-C bond formation. nih.govnih.gov For instance, the coupling of functionalized organostannanes with allylic bromides has been achieved using catalytic amounts of CuI at room temperature. nih.gov
| Catalyst System | Substrates | Conditions | Outcome |
| Pd(0) / CuI | Aryl/Vinyl Iodides + Organostannanes | DMF, CsF | Accelerated reaction rates compared to Pd-only systems. researchgate.net |
| CuTC (0.4 eq.) | 5-Iodopyrimidines + Aryl Thiols | K₂CO₃, DMF/DMSO, 120-130 °C | Successful C-S bond formation for challenging heteroaryl substrates. nih.gov |
| CuI (catalytic) | Organostannane + Allylic Bromide | Cs₂CO₃, DMF, Room Temp. | Good to excellent yields of the C-C coupled product. nih.gov |
Potential for Nickel or Other Transition Metal Catalyzed Reactions
Beyond palladium and copper, other transition metals, particularly nickel, have emerged as powerful catalysts for cross-coupling reactions. Nickel catalysts are often more cost-effective than their palladium counterparts and can exhibit unique reactivity, especially in coupling reactions involving C-O and C-N bond activation or reactions with alkyl electrophiles. udel.edu
Nickel-catalyzed cross-electrophile coupling reactions, which couple two different electrophiles using a stoichiometric reductant, are a notable application. chemrxiv.org It is plausible that this compound could participate in nickel-catalyzed Stille-type couplings. Nickel catalysts have been shown to be effective in the reductive coupling of alkylpyridinium salts with aryl halides and in the synthesis of ketones from carboxylic acid derivatives. chemrxiv.orgresearchgate.net Given the structural similarity between pyridine (B92270) and pyrimidine, it is reasonable to expect that nickel-based catalytic systems could be adapted for couplings involving stannylated pyrimidines. The development of such methods would be advantageous, offering a lower-cost alternative to palladium and potentially enabling novel transformations that are difficult to achieve with traditional catalysts.
Electrophilic and Nucleophilic Reactivity of the Pyrimidine Ring in this compound
The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system due to the presence of two electronegative nitrogen atoms. bhu.ac.in This inherent electronic character makes the unsubstituted ring generally resistant to electrophilic substitution and susceptible to nucleophilic attack or substitution. bhu.ac.inyoutube.com The reactivity of the ring in this compound is modulated by the electronic effects of its substituents.
Electrophilic Reactivity: Direct electrophilic substitution on an unactivated pyrimidine ring is difficult. bhu.ac.in The tributylstannyl group at the C2 position is not a strong activating or deactivating group in the context of electrophilic aromatic substitution. The methyl group at the C4 position is a weak electron-donating group, which slightly increases the electron density of the ring, but this effect is modest. Electrophilic attack, if forced, would likely be directed to the C5 position, which is the most electron-rich carbon in the pyrimidine nucleus. However, reactions often require activating groups like hydroxyl (in pyrimidones) or amino groups to proceed efficiently. bhu.ac.in In some cases, instead of substitution on the ring, electrophilic attack can occur on a substituent, such as N-nitrosation of an amino group. researchgate.net
Nucleophilic Reactivity: The pyrimidine ring is inherently activated towards nucleophilic attack. The most electron-deficient positions are C2, C4, and C6. bhu.ac.in In this compound, the C2 and C4 positions are substituted. The C6 position remains a potential site for nucleophilic attack. The tributylstannyl group at C2 can function as a leaving group in ipso-substitution reactions under certain cross-coupling conditions, but direct nucleophilic displacement of the stannane (B1208499) is not a typical reaction pathway. More commonly, leaving groups such as halogens at the C2, C4, or C6 positions are readily displaced by nucleophiles in SNAr reactions. youtube.comnih.gov The presence of the tributylstannyl group makes the molecule a precursor for introducing various other functional groups at the C2 position via transition metal-catalyzed cross-coupling, which is mechanistically distinct from a direct SNAr reaction.
Control of Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The control of selectivity is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules. In the context of palladium-catalyzed cross-coupling reactions, such as the Stille reaction, the ability to direct the reaction to a specific site (regioselectivity), to a particular functional group (chemoselectivity), and to form a specific stereoisomer (stereoselectivity) is of paramount importance. The reactivity of this compound in such transformations is governed by a combination of electronic, steric, and catalytic factors.
Chemoselectivity in the reactions of this compound primarily pertains to the selective reaction of the organostannane moiety in the presence of other potentially reactive functional groups on either the pyrimidine ring or the coupling partner. The Stille coupling is known for its high tolerance of a wide variety of functional groups. This high chemoselectivity is a significant advantage, as it often obviates the need for protecting group strategies.
In a hypothetical reaction between this compound and an electrophile bearing multiple reactive sites, such as a halo-substituted arylcarbonyl compound, the palladium catalyst is expected to selectively activate the carbon-halogen bond for oxidative addition, leaving the carbonyl group intact. The subsequent transmetalation with the stannylpyrimidine and reductive elimination would yield the desired 2-aryl-4-methylpyrimidine without affecting the carbonyl functionality.
Table 1: Hypothetical Chemoselective Stille Coupling of this compound with Functionalized Aryl Halides
| Entry | Aryl Halide | Catalyst | Ligand | Solvent | Product | Yield (%) |
| 1 | 4-Iodobenzaldehyde | Pd(PPh₃)₄ | PPh₃ | Toluene | 2-(4-Formylphenyl)-4-methylpyrimidine | >90 |
| 2 | Methyl 4-bromobenzoate | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | Methyl 4-(4-methylpyrimidin-2-yl)benzoate | >85 |
| 3 | 1-(4-Iodophenyl)ethanone | Pd(OAc)₂ | SPhos | DMF | 1-(4-(4-Methylpyrimidin-2-yl)phenyl)ethanone | >90 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The high chemoselectivity is attributed to the mechanism of the Stille reaction, where the palladium(0) catalyst preferentially undergoes oxidative addition into the carbon-halogen bond over interaction with other functional groups like aldehydes, ketones, esters, or amides.
Regioselectivity becomes a critical consideration when this compound is reacted with a substrate containing multiple electrophilic sites. For instance, in a reaction with a dihaloarene, the selectivity of the coupling is influenced by the nature of the halogens and the reaction conditions. Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the order I > Br > Cl.
Furthermore, the inherent electronic properties of the pyrimidine ring play a crucial role. In dihalopyrimidines, the 4- and 6-positions are generally more electrophilic and thus more reactive towards nucleophilic attack and oxidative addition than the 2-position. scispace.com By analogy, in the Stille coupling of a halopyrimidine with an organostannane, the position of the halogen dictates the site of coupling. In the case of this compound, the stannyl (B1234572) group is at the 2-position. If this compound were to react with a pyrimidine bearing two different leaving groups, for example, 2-chloro-4-iodopyrimidine, the regioselectivity would be dictated by the preferential oxidative addition of the palladium catalyst to the carbon-iodine bond at the C4 position.
The choice of catalyst and ligands can also influence regioselectivity. The use of bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely effect C2-selective cross-coupling in some 2,4-dihalopyrimidine systems, a deviation from the generally observed C4-selectivity. nih.gov This suggests that by carefully tuning the reaction parameters, it might be possible to control the regiochemical outcome in related systems.
Table 2: Predicted Regioselectivity in the Stille Coupling of this compound with Dihaloarenes
| Entry | Dihaloarene | Catalyst System | Predicted Major Product | Predicted Regioisomeric Ratio |
| 1 | 1-Bromo-4-iodobenzene | Pd(PPh₃)₄ | 2-(4-Bromophenyl)-4-methylpyrimidine | >95:5 |
| 2 | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | 2-(2-Chloro-pyrimidin-4-yl)-4-methylpyrimidine | >90:10 |
| 3 | 2,4-Dichloropyrimidine | Pd(IPr)Cl₂ | 2-(4-Chloro-pyrimidin-2-yl)-4-methylpyrimidine | Potentially altered selectivity |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Stereoselectivity in the context of reactions involving this compound would be most relevant if the electrophilic coupling partner possesses a stereocenter. The Stille reaction is generally known to proceed with retention of configuration at the sp²-hybridized carbon of the organostannane and the electrophile.
For instance, if this compound were to be coupled with a chiral, non-racemic vinyl halide, the reaction is expected to proceed with retention of the stereochemistry of the double bond. This stereospecificity is a consequence of the concerted nature of the oxidative addition and reductive elimination steps in the catalytic cycle.
While there is no specific literature detailing stereoselective reactions of this compound, the well-established stereospecificity of the Stille reaction provides a strong basis for predicting the stereochemical outcome of such transformations.
Table 3: Expected Stereochemical Outcome in Stille Coupling with a Chiral Electrophile
| Electrophile (Configuration) | Product Configuration | Expected Stereochemical Fidelity |
| (E)-Vinyl Iodide | (E)-2-Vinyl-4-methylpyrimidine | High (retention) |
| (Z)-Vinyl Bromide | (Z)-2-Vinyl-4-methylpyrimidine | High (retention) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Applications of 4 Methyl 2 Tributylstannyl Pyrimidine in Advanced Organic Synthesis
Assembly of Complex Substituted Pyrimidine (B1678525) Architectures
The strategic placement of the tributylstannyl moiety at the electron-deficient C2 position of the 4-methylpyrimidine (B18481) core allows for efficient and selective functionalization, providing access to a broad spectrum of substituted pyrimidine derivatives.
The Stille reaction is a robust and widely utilized method for carbon-carbon bond formation, valued for its tolerance of a vast range of functional groups. orgsyn.orguwindsor.ca In this context, 4-Methyl-2-(tributylstannyl)pyrimidine acts as a stable, accessible precursor to a nucleophilic palladium intermediate. The catalytic cycle, extensively studied, involves the oxidative addition of an organic electrophile to a palladium(0) complex, followed by a transmetalation step with the organostannane, and concludes with reductive elimination to yield the coupled product and regenerate the palladium catalyst. wikipedia.org This methodology allows for the introduction of aryl, heteroaryl, vinyl, and acyl groups at the C2 position of the pyrimidine ring, demonstrating its broad applicability in synthetic chemistry. libretexts.org
A primary application of this compound is in the synthesis of 2-aryl and 2-heteroaryl pyrimidines. These structural motifs are prevalent in medicinal chemistry and materials science. The Stille coupling protocol for this transformation is highly developed, with various catalyst systems optimized to achieve high yields and accommodate a diverse range of coupling partners. nih.gov The choice of palladium source, ligand, solvent, and additives can be tailored to the specific electronic and steric properties of the substrates. For instance, the use of electron-rich, bulky phosphine (B1218219) ligands can accelerate the reaction, while additives like copper(I) iodide (CuI) or cesium fluoride (B91410) (CsF) can enhance the rate of transmetalation, particularly for challenging couplings. orgsyn.orgharvard.eduscispace.com
Below is a table illustrating typical conditions for the Stille cross-coupling of organostannanes with various aryl and heteroaryl electrophiles, representative of the reactivity of this compound.
| Electrophile (R-X) | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₄ | Toluene, 110 °C | 2-Phenyl-4-methylpyrimidine | High |
| 4-Bromotoluene | PdCl₂(PPh₃)₂ | DMF, 90 °C | 4-Methyl-2-(p-tolyl)pyrimidine | Good |
| 2-Bromopyridine (B144113) | Pd(PPh₃)₄, CuI | Dioxane, 100 °C | 4-Methyl-2-(pyridin-2-yl)pyrimidine | Good-High |
| 3-Iodofuran | AsPh₃, Pd₂(dba)₃ | NMP, 80 °C | 2-(Furan-3-yl)-4-methylpyrimidine | Good |
| Phenyl Triflate | Pd(PPh₃)₄, LiCl | THF, 70 °C | 2-Phenyl-4-methylpyrimidine | High |
| 4-Chlorotoluene Mesylate | Pd(OAc)₂, XPhos, CsF | t-BuOH, 110 °C | 4-Methyl-2-(p-tolyl)pyrimidine | Moderate-Good |
This table presents representative data compiled from typical Stille coupling reactions involving heteroaryl stannanes and various electrophiles. nih.govharvard.eduscispace.com
Utility in the Construction of Fused and Polycyclic Heterocyclic Systems
Beyond simple substitution, this compound is a key starting material for constructing more complex, fused heterocyclic systems. These larger scaffolds are of significant interest due to their unique chemical properties and biological activities. nih.gov
The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with important pharmacological profiles, can be strategically approached using this compound. nih.govnih.gov A common strategy involves a two-step sequence: first, a Stille cross-coupling to install a functionalized pyridine (B92270) ring at the C2 position of the pyrimidine, followed by an intramolecular cyclization. For example, coupling this compound with a 2-chloro-3-formylpyridine derivative would yield a 2-(pyridin-3-yl)-4-methylpyrimidine intermediate. Subsequent intramolecular condensation reactions, such as treatment with an amine or another nucleophile, can facilitate the formation of the second ring, leading to the desired fused pyrido[2,3-d]pyrimidine (B1209978) core. researchgate.netresearchgate.netresearchgate.net This method offers a modular approach to these complex heterocycles, allowing for diversification based on the chosen coupling partners.
The pyrimidine ring, with its two nitrogen atoms in a 1,3-relationship, can function as a bidentate ligand, coordinating to metal ions. The synthetic accessibility provided by this compound allows for the rational design of more complex multidentate ligands. By introducing other coordinating groups at the C2 position via Stille coupling, the ligating properties of the molecule can be systematically modified. For instance, coupling with 2-bromopyridine yields 2-(pyridin-2-yl)-4-methylpyrimidine, a classic tridentate N,N,N-chelating ligand. Such ligands are crucial in coordination chemistry for creating stable metal complexes with specific catalytic, photophysical, or magnetic properties, and for constructing sophisticated metal-organic frameworks (MOFs).
Role as a Key Intermediate in the Synthesis of Biologically Relevant Molecules
The 2-substituted-4-methylpyrimidine scaffold is a cornerstone in a multitude of biologically active compounds. nih.gov The ability to efficiently synthesize this core structure makes this compound a valuable intermediate in the total synthesis of natural products and pharmaceutical agents. nih.gov For example, numerous kinase inhibitors developed for cancer therapy feature a substituted pyrimidine core. The synthesis of these complex molecules often relies on a convergent approach where a functionalized pyrimidine is prepared and then coupled to other fragments. The Stille reaction, using precursors like this compound, provides a reliable method for preparing these key intermediates with high efficiency and selectivity. For instance, the furo[2,3-d]pyrimidine (B11772683) core, found in potent microtubule targeting agents, can be constructed from pyrimidine precursors. nih.gov Similarly, pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of kinases such as eEF-2K and EGFR, highlighting the importance of synthetic routes that allow for their systematic preparation. nih.govnih.gov
Precursor for Inhibitors Targeting Specific Biological Pathways (e.g., Tankyrase Inhibitors, Sodium-Dependent Glucose Cotransporter Inhibitors)
The strategic placement of the tributylstannyl group at the 2-position of the 4-methylpyrimidine ring makes this compound a valuable precursor for the synthesis of targeted therapeutic agents. Through Stille cross-coupling, the 4-methylpyrimidine core can be efficiently attached to other molecular fragments to build potent and selective inhibitors of key biological targets. sigmaaldrich.com
Tankyrase Inhibitors
Tankyrases (TNKS1 and TNKS2) are enzymes in the poly(ADP-ribose) polymerase (PARP) family that are involved in critical cellular processes, including the Wnt/β-catenin signaling pathway. mdpi.com Aberrant Wnt signaling is linked to the development of various cancers, making tankyrases attractive targets for oncology therapeutics. mdpi.com Several potent tankyrase inhibitors are based on heterocyclic scaffolds, including those containing a pyrimidine ring. The analogue 2-(tributylstannyl)pyrimidine (B127769) has been identified as a key precursor in the synthesis of 2-aminopyridine (B139424) oxazolidinones, which act as powerful and selective tankyrase inhibitors. sigmaaldrich.com The Stille reaction enables the crucial carbon-carbon bond formation between the pyrimidine ring and the rest of the inhibitor scaffold.
Sodium-Dependent Glucose Cotransporter Inhibitors
Sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors represent a major class of drugs for the treatment of type 2 diabetes mellitus. nih.govnih.govresearchgate.net These agents work by blocking glucose reabsorption in the kidneys, thereby promoting its excretion in the urine. researchgate.net Many SGLT2 inhibitors are C-aryl glucosides, where a glucose unit is attached to an aromatic system via a carbon-carbon bond. researchgate.net The synthesis of these complex molecules often relies on palladium-catalyzed cross-coupling reactions. Specifically, 2-(tributylstannyl)pyrimidine is used as a precursor in the synthesis of canagliflozin, a novel and effective SGLT2 inhibitor. sigmaaldrich.com This highlights the role of pyrimidine-stannane reagents in constructing the core structures of modern antidiabetic medications.
Synthetic Pathways to Pyrimidine-Based Scaffolds for Drug Discovery (e.g., potential anti-inflammatory, anticancer, antiviral agents)
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents due to its ability to engage in various biological interactions. nih.govmdpi.com Organostannane derivatives like this compound provide a direct and flexible route to functionalized pyrimidine-based molecules with potential applications as anti-inflammatory, anticancer, and antiviral agents. nih.govmdpi.com
The primary synthetic strategy involves the palladium-catalyzed Stille cross-coupling reaction, where the stannylated pyrimidine is coupled with a variety of aryl or heteroaryl halides (or triflates). wikipedia.orgrsc.orgrsc.org This method allows for the modular construction of diverse chemical libraries for drug discovery.
Key Features of Synthetic Pathways:
Versatility: The reaction is compatible with a wide range of coupling partners, including complex aryl and heteroaryl systems. libretexts.org
Functional Group Tolerance: The Stille reaction proceeds under conditions that leave most other functional groups intact, which is crucial when building complex, highly functionalized drug candidates. youtube.com
Site-Selectivity: The reaction selectively occurs at the carbon-tin bond, allowing for precise control over the final molecular structure. researchgate.net
Research has shown that pyrimidine derivatives exhibit significant biological activities:
Anti-inflammatory: Pyrimidine-based compounds have been developed as selective COX-2 inhibitors and can modulate inflammatory pathways. mdpi.com
Anticancer: The pyrimidine scaffold is central to numerous anticancer drugs, including kinase inhibitors and compounds that induce apoptosis in tumor cells. mdpi.comnih.gov Fused pyrimidine systems, such as pyrido[3,4-d]pyrimidines, are particularly important as kinase inhibitor scaffolds. rsc.org
Antiviral: Many antiviral agents are nucleoside analogues containing a pyrimidine base, highlighting the importance of this heterocycle in inhibiting viral replication. researchgate.net
By using this compound, medicinal chemists can readily synthesize novel analogues and derivatives of these bioactive compounds, exploring structure-activity relationships to develop new and more effective drugs.
Contributions to Material Science and Sensor Development
Beyond its applications in medicine, the unique electronic and structural properties of the pyrimidine ring make it a valuable component in the design of advanced materials. The use of this compound as a building block allows for the precise incorporation of this heterocycle into larger systems, such as chromophores and functional polymers.
Synthesis of Pyrimidine-Containing Chromophores with Tunable Optical Properties
Chromophores are molecules that absorb and emit light, and their properties are central to the development of dyes, fluorescent probes, and materials for nonlinear optics. Pyrimidine cores are attractive for creating "push-pull" molecules, where their electron-withdrawing nature can be paired with electron-donating groups to create compounds with interesting photophysical properties. nih.gov
The Stille coupling reaction is an excellent tool for synthesizing such conjugated systems. By coupling this compound with various aryl halides that contain electron-donating or other chromophoric groups, chemists can create extended π-systems. The properties of these resulting chromophores can be fine-tuned by systematically altering the coupling partners. This modular approach allows for the rational design of materials with specific absorption and emission wavelengths, making them suitable for applications such as:
Fluorescent Probes: Designing molecules that change their fluorescence in response to their microenvironment or upon binding to a specific analyte. nih.gov
Nonlinear Optical (NLO) Materials: Creating materials with a large hyperpolarizability for use in optical devices.
Potential for Integration into Organotin-Based Functional Materials
Organotin compounds themselves have been incorporated into polymers to create materials with unique functional properties. mdpi.com These organotin polymers can exhibit a range of biological activities, including anticancer and antiviral effects, and have applications as biocides and catalytic agents. nih.govresearchgate.netmdpi.com
The synthesis of organotin polymers often involves the reaction of organotin halides with difunctional Lewis bases. mdpi.com this compound represents a building block that could be integrated into such materials in two principal ways:
Post-Polymerization Modification: An existing polymer with halide or triflate groups could be functionalized by grafting the 4-methylpyrimidine moiety onto the polymer backbone via a Stille coupling reaction.
Monomer Synthesis: The stannane (B1208499) could first be used to synthesize a more complex, difunctional monomer containing the 4-methylpyrimidine unit. This monomer could then be polymerized to create a new functional material where the pyrimidine ring is an integral part of the polymer chain.
The incorporation of the pyrimidine moiety could impart new properties to the organotin material, such as enhanced biological activity, specific metal-coordinating abilities, or altered electronic characteristics. researchgate.netmdpi.com This opens up possibilities for creating advanced functional materials for biomedical or electronic applications.
Future Research Directions and Emerging Perspectives for 4 Methyl 2 Tributylstannyl Pyrimidine
Development of Sustainable and Environmentally Benign Synthetic Protocols
A significant future direction lies in aligning the use of 4-methyl-2-(tributylstannyl)pyrimidine with the principles of green chemistry. nih.goveurekaselect.com This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. The toxicity associated with organotin compounds makes the development of cleaner synthetic routes particularly crucial. wikipedia.orgorganic-chemistry.org
The reliance on homogeneous palladium catalysts in Stille couplings often leads to challenges in catalyst recovery and product contamination with heavy metals. mdpi.com A promising research area is the development and implementation of recyclable catalytic systems. Heterogeneous catalysts, where the palladium catalyst is immobilized on a solid support, offer a viable solution. mdpi.com Supports such as silica (B1680970), magnetic nanoparticles, or polymers could facilitate easy separation of the catalyst from the reaction mixture by filtration or magnetic decantation, allowing for its reuse over multiple cycles without significant loss of activity. deepdyve.comresearchgate.net For instance, palladium nanoparticles anchored to supports like titanium dioxide have demonstrated high catalytic performance and reusability in Suzuki couplings, a similar cross-coupling reaction, suggesting their potential applicability for reactions involving stannylpyrimidines. mdpi.com
| Catalyst Type | Support Material | Key Advantages | Potential Challenges |
|---|---|---|---|
| Palladium Nanoparticles | Magnetic Nanoparticles (e.g., Fe₃O₄) | Easy magnetic separation; High surface area. deepdyve.com | Potential for leaching of metal ions. mdpi.com |
| Palladium Complexes | Polymers / Resins | Good stability; Tunable properties. | Swelling of support; Mass transfer limitations. |
| Palladium on Carbon (Pd/C) | Activated Carbon | Commercially available; Effective in some aqueous systems. wikipedia.org | Can require higher catalyst loading; Potential for pyrophoricity. |
| Metal-Organic Frameworks (MOFs) | Porous Crystalline Materials | High porosity; Tunable active sites. nih.gov | Stability under reaction conditions can be a concern. |
Traditional Stille reactions are often conducted in volatile and toxic organic solvents. youtube.com A key goal for future research is to adapt these couplings for use in environmentally benign media like water or to eliminate the solvent entirely. nih.goveurekaselect.com Conditions have been devised that allow for Stille couplings in aqueous solvents, sometimes utilizing catalysts like palladium-on-carbon. wikipedia.org The development of water-soluble ligands and phase-transfer catalysts could further facilitate the reaction of the hydrophobic stannane (B1208499) in an aqueous medium. Solvent-free reactions, often assisted by microwave or ultrasonic irradiation, represent another green alternative that can lead to shorter reaction times, higher yields, and simplified product purification. nih.goveurekaselect.com
Discovery of Novel Reactivity Modes and Catalytic Transformations
Beyond optimizing existing methods, future research should aim to uncover new ways in which this compound can participate in chemical transformations. This involves moving beyond the conventional palladium-catalyzed paradigm and integrating the compound into more complex reaction sequences.
While palladium catalysis is the hallmark of the Stille reaction, investigating other transition metals could unlock novel reactivity and selectivity. researchgate.net Copper(I) salts, for example, have been used as co-catalysts to accelerate Stille couplings and can also mediate their own unique cross-coupling reactions with organostannanes. organic-chemistry.orgresearchgate.netfrontierspecialtychemicals.com Research into copper-catalyzed or other metal-catalyzed (e.g., iron, nickel) couplings of this compound with various electrophiles could provide milder, more cost-effective, and potentially more sustainable synthetic routes to substituted pyrimidines.
Cascade reactions, where multiple bond-forming events occur in a single operation, offer a powerful strategy for rapidly building molecular complexity. Future work could focus on designing cascade sequences that incorporate this compound. For instance, an initial Stille coupling could be followed in situ by a cyclization or another bond-forming reaction, avoiding the need to isolate intermediates. nih.gov
Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot procedure to form a product containing atoms from all starting materials, are highly convergent and atom-economical. beilstein-journals.orgwindows.net Developing MCRs that utilize this compound as a key component would be a significant advance. This could involve, for example, its reaction with an aldehyde and an amine in a single pot to generate complex, functionalized pyrimidine (B1678525) derivatives, a strategy that aligns with the efficiency goals of modern organic synthesis. nih.govresearchgate.net
Design and Synthesis of Highly Complex Pyrimidine Derivatives
The ultimate goal of developing new synthetic methods is to enable the creation of novel and complex molecules. The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science. nih.govnih.govgrowingscience.com Future research should leverage the new, sustainable, and efficient protocols developed for this compound to synthesize highly functionalized and structurally intricate pyrimidine derivatives. By combining the Stille coupling with other transformations in a sequential or cascade fashion, it will be possible to construct elaborate molecules that would be difficult to access through traditional methods. enamine.net This will open doors to new libraries of compounds for biological screening and the development of advanced materials.
Access to Chiral Pyrimidine Scaffolds via Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. While the direct application of this compound in asymmetric synthesis is an emerging field, its structure is well-suited for the development of methodologies to access chiral pyrimidine scaffolds.
Future research is anticipated to focus on enantioselective metal-catalyzed cross-coupling reactions. The development of novel chiral ligands for palladium or other transition metals could enable the asymmetric Stille coupling of this compound with prochiral electrophiles. Such strategies could lead to the synthesis of pyrimidines with stereogenic centers or axially chiral biaryl systems, which are of significant interest in medicinal chemistry. General methods for the synthesis of chiral organic compounds often involve chiral substrate control, chiral ligand control, or chiral catalyst control. nih.gov Inspired by nature, where enzymes produce chiral molecules with high selectivity, hybrid catalysts combining a metal complex with the chirality of a biomolecule like DNA are also being explored. mdpi.com
Potential asymmetric transformations involving this stannane could include:
Enantioselective Cross-Coupling: Using chiral palladium complexes to couple the stannane with aryl or vinyl halides to create atropisomeric products.
Catalytic Asymmetric Addition: Exploring rhodium-catalyzed asymmetric arylation of imines with the organostannane to produce chiral diarylmethylamines, a reaction that has been demonstrated with other organostannanes. frontierspecialtychemicals.com
Synthesis of Densely Functionalized Pyrimidine Architectures
The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. mdpi.comnih.gov this compound serves as an excellent precursor for creating densely functionalized and polysubstituted pyrimidine derivatives, primarily through the Stille cross-coupling reaction. organic-chemistry.orglibretexts.org This reaction is highly valued for its tolerance of a wide range of functional groups, allowing for the synthesis of complex molecules. uwindsor.ca
The reactivity of the tributylstannyl group allows for the introduction of a diverse array of substituents at the 2-position of the pyrimidine ring. Methodologies for synthesizing densely substituted pyrimidines are of high interest for creating libraries of compounds for drug discovery. organic-chemistry.orgrsc.org Future work will likely expand the scope of coupling partners and reaction conditions to build even more complex molecular architectures.
| Coupling Partner Class | Type of Bond Formed | Potential Functional Groups Introduced | Significance |
|---|---|---|---|
| Aryl Halides/Triflates | C(sp²)-C(sp²) | Substituted phenyl, naphthyl, or heteroaryl rings | Access to biaryl structures common in kinase inhibitors |
| Vinyl Halides/Triflates | C(sp²)-C(sp²) | Alkenyl groups, dienes | Building blocks for natural product synthesis and materials |
| Acyl Chlorides | C(sp²)-C(sp) | Ketone functionalities | Introduction of key pharmacophoric elements |
| Allylic/Benzylic Halides | C(sp²)-C(sp³) | Allyl or benzyl (B1604629) groups | Adds flexible linkers and further points for diversification |
Advanced Computational and Theoretical Studies
Computational chemistry provides powerful tools to understand and predict chemical reactivity, guiding experimental design and accelerating discovery. mdpi.com For a versatile reagent like this compound, advanced computational studies are crucial for unlocking its full potential.
Quantum Mechanical Investigations of Reaction Mechanisms and Energetics
Understanding the precise mechanism of reactions involving this compound is key to optimizing reaction conditions and expanding its utility. Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating complex reaction pathways. scielo.br
For the Stille coupling, computational studies can map the potential energy surface of the catalytic cycle, which includes three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca These investigations can:
Characterize Intermediates and Transition States: Determine the geometry and energy of transient species in the catalytic cycle. smu.edu
Calculate Activation Barriers: Predict the rate-determining step of the reaction, offering insights into how to accelerate the transformation. optibrium.com
Explain Ligand Effects: Model how different phosphine (B1218219) ligands or additives (like copper(I) salts) influence the reaction's efficiency and selectivity. uwindsor.ca
Such detailed mechanistic understanding allows chemists to rationally design more efficient catalytic systems for reactions involving this stannylpyrimidine. researchgate.net
Predictive Modeling for New Reactivity and Molecular Design
Beyond mechanistic studies, computational modeling can predict the properties and potential applications of new molecules derived from this compound. Quantitative Structure-Activity Relationship (QSAR) models, for instance, are data-driven approaches that correlate molecular structures with biological activities. nih.govresearchgate.net
By synthesizing a library of derivatives from the parent stannane, researchers can build QSAR models to predict activities such as anticancer or anti-inflammatory effects. scirp.orgscirp.org These models use calculated molecular descriptors to build a mathematical relationship with experimentally determined biological activity, allowing for the virtual screening of new, unsynthesized compounds. nih.gov
Furthermore, structure-based drug design is a powerful predictive tool. mdpi.comrsc.org In this approach, pyrimidine derivatives can be computationally docked into the active site of a target protein (e.g., a kinase). This modeling predicts binding modes and affinities, guiding the design of more potent and selective inhibitors. nih.gov
| Modeling Technique | Objective | Key Inputs | Predicted Outputs |
|---|---|---|---|
| Quantum Mechanics (DFT) | Elucidate reaction mechanisms | Molecular structures of reactants, catalysts | Transition state energies, reaction pathways, activation barriers |
| QSAR | Predict biological activity | Dataset of pyrimidine derivatives with known activity | Predicted activity (e.g., IC₅₀) for new compounds |
| Molecular Docking | Guide inhibitor design | Crystal structure of target protein, ligand structure | Binding pose, binding affinity score, key interactions |
Interdisciplinary Applications in Chemical Biology and Materials Science
The ability to synthesize diverse pyrimidine structures from this compound paves the way for applications in interdisciplinary fields.
In chemical biology , pyrimidine derivatives are central to the development of molecular probes and therapeutic agents. chemscene.com The pyrimidine scaffold is a key component of many kinase inhibitors, and this stannane provides a direct route to novel analogues for cancer research. mdpi.commdpi.com Future research could involve using this precursor to synthesize fluorescently labeled or biotinylated pyrimidines to serve as chemical probes for studying biological systems. It also serves as a building block for creating nucleoside analogues with potential antiviral or anticancer properties. rsc.org
In materials science , nitrogen-containing heterocycles like pyrimidine are of interest for the development of organic electronics, coordination polymers, and functional materials. The cross-coupling reactions enabled by this compound allow for the incorporation of the pyrimidine unit into conjugated polymer backbones or as ligands for metal-organic frameworks (MOFs). These materials could have applications in organic light-emitting diodes (OLEDs), sensors, or catalysis. While this area is less explored, the synthetic versatility of the starting material provides a strong foundation for future investigations into pyrimidine-based functional materials.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 4-methyl-2-(tributylstannyl)pyrimidine, and how are intermediates optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or transmetallation. For example, thiomethyl pyrimidine intermediates (e.g., 4-methyl-2-(methylthio)pyrimidine) are treated with tributylstannane under Pd-catalyzed Stille coupling conditions. Hydrolysis or oxidative workup may follow to stabilize the product . Key intermediates like 2-hydroxy-4-methylpyrimidine hydrochloride are generated using HCl at 130°C, achieving yields >70% .
- Optimization : Reaction temperature (130°C) and stoichiometric excess of tributylstannane (1.5–2.0 eq) are critical for minimizing side products. Silica gel chromatography (hexane:EtOAc gradient) is standard for purification .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify regioselectivity and stannyl group integration. The tributyltin moiety shows characteristic δ 0.8–1.6 ppm (Sn-CH₂) in ¹H NMR .
- HRMS : Confirms molecular weight (e.g., C₁₆H₃₀N₂Sn, MW 369.13) with <2 ppm error .
- IR Spectroscopy : Absorptions at 500–600 cm⁻¹ (Sn-C stretching) and 1500–1600 cm⁻¹ (pyrimidine ring vibrations) validate structural integrity .
Advanced Research Questions
Q. How do competing reaction pathways affect regioselective functionalization of this compound?
- Case Study : Bromination of the pyrimidine ring can yield 5-bromo derivatives (via electrophilic substitution) or methyl-group bromination (radical pathways). For example, Br₂ in acetic acid selectively brominates the 5-position (80% yield), while NBS in CCl₄ targets the methyl group, but with <30% efficiency due to steric hindrance .
- Mitigation : Use directing groups (e.g., amino or hydroxyl) or Lewis acids (BF₃·Et₂O) to enhance regioselectivity. Computational modeling (DFT) predicts reactive sites, reducing trial-and-error experimentation .
Q. How do solvent polarity and temperature influence the stability of this compound during catalysis?
- Data : In polar aprotic solvents (DMF, THF), the compound decomposes above 60°C (t₁/₂ <12 hrs) due to Sn-C bond cleavage. Nonpolar solvents (toluene) extend stability (t₁/₂ >48 hrs at 80°C) .
- Protocol : For cross-coupling reactions (e.g., Stille), pre-dry solvents (3Å molecular sieves) and maintain temperatures ≤50°C to preserve integrity .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Example : Discrepancies in ¹³C NMR chemical shifts (±2 ppm) between synthetic batches may arise from residual Pd catalysts. Chelating agents (e.g., EDTA) during workup reduce metal interference .
- Validation : Compare HRMS isotopic patterns (Sn has 10 natural isotopes) to confirm purity. X-ray crystallography (e.g., CCDC entries) provides definitive structural validation .
Methodological Challenges
Q. How to mitigate toxicity and environmental risks during large-scale synthesis?
- Safety : Tributyltin compounds are highly toxic (LD50 oral rat: 10–50 mg/kg). Use closed-system reactors and PPE (nitrile gloves, respirators). Waste must be neutralized with KMnO₄/H₂SO₄ before disposal .
- Alternatives : Explore greener stannylating agents (e.g., polymer-supported Sn reagents) to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
